molecular formula C15H16ClNO3 B14139714 5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide CAS No. 754235-63-7

5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide

Cat. No.: B14139714
CAS No.: 754235-63-7
M. Wt: 293.74 g/mol
InChI Key: UGJWWFAKNFFIMP-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring, a chlorophenoxy group, and a propyl group attached to the carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid: The 4-chlorophenoxyacetic acid is then reacted with furan-2-carboxylic acid under appropriate conditions to form the desired intermediate.

    Formation of this compound: The final step involves the reaction of the intermediate with propylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid
  • 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

Uniqueness

5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

754235-63-7

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide

InChI

InChI=1S/C15H16ClNO3/c1-2-9-17-15(18)14-8-7-13(20-14)10-19-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18)

InChI Key

UGJWWFAKNFFIMP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl

solubility

33 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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